Oxethazaine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of oxethazaine. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxethazaine-d6 involves the incorporation of deuterium atoms into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxethazaine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxethazaine oxides, while reduction may produce reduced oxethazaine derivatives.
Scientific Research Applications
Oxethazaine-d6 has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of oxethazaine.
Biology: Employed in studies to understand the biological effects and interactions of oxethazaine.
Medicine: Used in research to develop new anesthetic formulations and understand the mechanism of action of oxethazaine.
Industry: Applied in the development of analytical methods for quality control and assurance in pharmaceutical production.
Mechanism of Action
Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing local anesthesia. It achieves this by suppressing gastrin secretion and exerting a local anesthetic effect on the gastric mucosa. The compound’s effectiveness in acidic environments is due to its weak base nature, which remains non-ionized at low pH levels .
Comparison with Similar Compounds
Similar Compounds
Oxethazaine: The non-deuterated form of oxethazaine-d6, used as a local anesthetic.
Lidocaine: Another local anesthetic with similar applications but different chemical structure.
Bupivacaine: A long-acting local anesthetic used in surgical procedures.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. This property allows for more accurate and precise measurements in pharmacokinetic studies.
Properties
Molecular Formula |
C28H41N3O3 |
---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |
InChI Key |
FTLDJPRFCGDUFH-SCPKHUGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)CC1=CC=CC=C1)C(C)(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.